5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile
Overview
Description
5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile is an organic compound with the molecular formula C6H8N2O2 It is a member of the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxyacetonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroisoxazole-3-carbonitrile: Lacks the ethoxy group, which may affect its reactivity and applications.
5-Methoxy-4,5-dihydroisoxazole-3-carbonitrile: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties.
Uniqueness
5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
5-ethoxy-4,5-dihydro-1,2-oxazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-9-6-3-5(4-7)8-10-6/h6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYDJKDNXTVUFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=NO1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726288 | |
Record name | 5-Ethoxy-4,5-dihydro-1,2-oxazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201794-84-4 | |
Record name | 5-Ethoxy-4,5-dihydro-1,2-oxazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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